3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

Medicinal Chemistry Kinase Inhibitor Design Scaffold Hopping

This is a THP-protected, regioisomerically pure pyrazolo[4,3-b]pyridine building block with Br at C3 & C5. The [4,3-b] scaffold is validated for CRF receptor antagonism (WO1999045007A1), unlike the inactive [3,4-b] isomer. THP protection eliminates a separate NH protection step, enabling a 3-step workflow: C5 coupling, C3 coupling, THP deprotection. Diagnostic ¹H NMR signal (δ ~8.5–8.7 ppm) confirms regioisomeric purity. Choose this scaffold to reduce prior art density vs. pyrazolo[3,4-b]pyridines.

Molecular Formula C11H11Br2N3O
Molecular Weight 361.03 g/mol
CAS No. 1416713-18-2
Cat. No. B1435546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
CAS1416713-18-2
Molecular FormulaC11H11Br2N3O
Molecular Weight361.03 g/mol
Structural Identifiers
SMILESC1CCOC(C1)N2C3=C(C(=N2)Br)N=C(C=C3)Br
InChIInChI=1S/C11H11Br2N3O/c12-8-5-4-7-10(14-8)11(13)15-16(7)9-3-1-2-6-17-9/h4-5,9H,1-3,6H2
InChIKeyYKQUEVVWSPAQBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine (CAS 1416713-18-2): Compound Class and Core Characteristics for Research Procurement


3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine (CAS 1416713-18-2) is a brominated heterocyclic building block belonging to the pyrazolo[4,3-b]pyridine family . Its molecular formula is C11H11Br2N3O with a molecular weight of 361.03 g/mol . The compound features a tetrahydropyran (THP) substituent at the N1 position, a common protecting group strategy, and bromine atoms at the C3 and C5 positions, enabling sequential cross-coupling functionalization . The pyrazolo[4,3-b]pyridine scaffold is one of five possible pyrazolopyridine fusion isomers, each with distinct electronic and spatial properties that influence target binding and reactivity [1].

Why 3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine Cannot Be Replaced by Generic Pyrazolopyridine Analogs in Medicinal Chemistry Campaigns


The pyrazolopyridine family comprises five distinct fusion isomers—[3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]—each with unique nitrogen positioning that alters hydrogen-bonding capacity, electron density distribution, and target recognition [1]. Substituting a pyrazolo[4,3-b]pyridine with a pyrazolo[3,4-b]pyridine changes the spatial orientation of the pyridine nitrogen relative to the pyrazole ring, which can abolish target binding [1]. Additionally, the THP group on the target compound serves as an acid-labile N-protecting group, enabling chemoselective functionalization at the bromine positions without competing reaction at the unprotected pyrazole NH; the non-THP analog (CAS 1357946-16-7) lacks this orthogonality . The 3,5-dibromo substitution pattern further determines the sequence and efficiency of cross-coupling reactions .

Quantitative Evidence Guide: Direct Comparator Data for 3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine in Medicinal Chemistry and Chemical Biology


Regioisomeric Differentiation: Pyrazolo[4,3-b]pyridine vs. Pyrazolo[3,4-b]pyridine Scaffold Prevalence and Biological Relevance

The pyrazolo[4,3-b]pyridine scaffold is one of the least explored pyrazolopyridine fusion isomers. A 2022 review documents over 300,000 1H-pyrazolo[3,4-b]pyridine structures in SciFinder, covered by more than 5,500 references including 2,400 patents, whereas pyrazolo[4,3-b]pyridine entries are significantly fewer [1]. The [4,3-b] isomer places the pyridine nitrogen at a distinct position relative to the pyrazole ring, altering the hydrogen-bond donor/acceptor topology and creating a different vector angle for substituents exiting the core [1]. This translates into differential CRF receptor antagonism, as demonstrated in patent WO1999045007A1, where pyrazolo[4,3-b]pyridines—but not the [3,4-b] isomers—were claimed as selective CRF receptor antagonists [2].

Medicinal Chemistry Kinase Inhibitor Design Scaffold Hopping

Orthogonal Protection: THP-Protected vs. Free NH Pyrazolo[4,3-b]pyridine Reactivity

The target compound (CAS 1416713-18-2) incorporates a tetrahydropyran (THP) protecting group at the N1 position of the pyrazole ring. The direct analog lacking this group—3,5-Dibromo-1H-pyrazolo[4,3-b]pyridine (CAS 1357946-16-7)—has a free N–H that is acidic (approximate pKa ~9–11 for pyrazole N–H) and can undergo competing deprotonation, N-alkylation, or N-arylation under basic cross-coupling conditions . The THP group renders the N1 position inert under Suzuki, Buchwald–Hartwig, and Sonogashira conditions, allowing the 3- and 5-bromo positions to react with chemoselectivity. The THP group can be removed under mild acidic conditions (e.g., HCl in dioxane, TFA) in >90% yield without degrading the pyrazolopyridine core [1].

Synthetic Chemistry Protecting Group Strategy Cross-Coupling

Regioisomeric Purity: Pyrazolo[4,3-b]pyridine vs. Pyrazolo[3,4-b]pyridine Isomer Assignment

The regioisomer 3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine (CAS 1416712-61-2) shares the identical molecular formula (C11H11Br2N3O, MW 361.03) with the target compound but differs in the fusion position of the pyridine ring . Commercial suppliers list this regioisomer at ≥97% purity (HPLC) . Misidentification or isomeric cross-contamination can occur if the synthetic route is not regiospecific. The target [4,3-b] isomer can be distinguished from the [3,4-b] isomer by ¹H NMR: the pyridine proton adjacent to the bridgehead nitrogen in [4,3-b] appears downfield (δ ~8.5–8.7 ppm) compared to the analogous proton in [3,4-b] (δ ~8.2–8.4 ppm) due to different ring-current and electronic environments [1].

Analytical Chemistry Isomer Purity NMR Characterization

Bromine Reactivity Gradient: C3 vs. C5 Bromine in Pyrazolo[4,3-b]pyridine Cross-Coupling

In the pyrazolo[4,3-b]pyridine system, the C3 and C5 bromine atoms are electronically non-equivalent. The C3 position (pyrazole ring) is conjugated with the pyridine nitrogen via the bridgehead, rendering it more electron-rich and less reactive toward oxidative addition with Pd(0) compared to the C5 position (pyridine ring), which is more electron-deficient due to the adjacent pyridine nitrogen [1]. This electronic bias enables sequential cross-coupling: the C5 bromine reacts preferentially under mild Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) while the C3 bromine requires more forcing conditions (Pd(dppf)Cl₂, K₃PO₄, dioxane, 100°C) [1]. In contrast, the regioisomeric pyrazolo[3,4-b]pyridine system has a different electronic distribution, altering the reactivity order [2].

Cross-Coupling Selectivity Suzuki Reaction Bromine Reactivity

Best-Fit Application Scenarios for 3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine Based on Differential Evidence


Kinase-Focused Fragment-Based Drug Discovery Requiring Novel IP Space

The pyrazolo[4,3-b]pyridine scaffold mimics the purine core of ATP but with altered hydrogen-bonding topology. Its low literature density relative to pyrazolo[3,4-b]pyridine reduces prior art risk, and the demonstrated CRF receptor antagonism of this scaffold class [1] supports its use in CNS-targeted kinase or GPCR programs. The THP-protected dibromo building block enables rapid library generation via sequential Suzuki couplings at C5 and C3.

Multi-Step Parallel Synthesis Requiring Orthogonal N-Protection

The THP group at N1 eliminates the need for a separate pyrazole NH protection step. In a parallel synthesis campaign, the target compound can be directly subjected to C5 cross-coupling, C3 cross-coupling, and THP deprotection in a three-step sequence without intermediate NH protection/deprotection, reducing the linear sequence by one step versus the free NH analog (CAS 1357946-16-7) .

Structure-Activity Relationship (SAR) Studies on CRF Receptor Antagonists

Patent WO1999045007A1 establishes that pyrazolo[4,3-b]pyridines—not their [3,4-b] isomers—are active as CRF receptor antagonists [1]. The target compound serves as a late-stage diversification intermediate for exploring C3 and C5 substituent effects on CRF-R1 vs. CRF-R2 selectivity. The regioisomeric purity is critical, as contamination with the [3,4-b] isomer would confound SAR interpretation.

Custom Chemical Supplier Quality Control and Isomer Verification

For procurement teams sourcing this building block, the regioisomeric differentiation by ¹H NMR (diagnostic pyridine proton at δ ~8.5–8.7 ppm for the [4,3-b] isomer vs. δ ~8.2–8.4 ppm for the [3,4-b] isomer) provides a rapid identity verification method to prevent costly mis-shipments [2]. Reputable suppliers provide HPLC purity ≥97% and NMR confirmation.

Quote Request

Request a Quote for 3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.